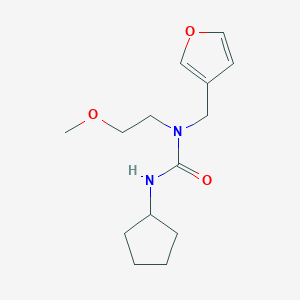
3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea, also known as CPI-455, is a small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of compounds known as protein arginine methyltransferase (PRMT) inhibitors. PRMTs are enzymes that play a critical role in the regulation of gene expression, and their dysregulation has been implicated in the development of various types of cancer.
作用機序
3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea exerts its anti-cancer effects by inhibiting the activity of PRMTs, which are enzymes that play a critical role in the regulation of gene expression. Specifically, 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea inhibits the type I PRMTs, which are responsible for the majority of histone methylation in cells. By inhibiting histone methylation, 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea leads to changes in gene expression that can result in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea has been shown to have other biochemical and physiological effects. For example, 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea has been shown to inhibit the replication of the hepatitis B virus in vitro. Additionally, 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea has been shown to increase the expression of genes involved in the regulation of metabolism and energy balance.
実験室実験の利点と制限
One of the main advantages of 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea as a research tool is its specificity for PRMTs, which allows for the selective inhibition of these enzymes without affecting other cellular processes. Additionally, 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea has been shown to be effective in a variety of cancer types, which makes it a useful tool for studying the role of PRMTs in cancer biology. However, one limitation of 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is its relatively low potency, which can make it difficult to achieve complete inhibition of PRMT activity in some experimental systems.
将来の方向性
There are several potential future directions for research on 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea and PRMT inhibitors more broadly. One area of interest is the development of more potent and selective PRMT inhibitors, which could lead to improved anti-cancer therapies. Additionally, there is interest in studying the role of PRMTs in other disease states, such as viral infections and metabolic disorders. Finally, there is interest in developing methods for the clinical translation of PRMT inhibitors, which could lead to new treatments for cancer and other diseases.
合成法
The synthesis of 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea involves several steps, starting from commercially available starting materials. The key step in the synthesis is the coupling of furan-3-ylmethylamine with 2-methoxyethyl isocyanate to form the corresponding urea derivative. This is followed by cyclization of the resulting compound with cyclopentylmagnesium bromide to yield 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea.
科学的研究の応用
3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea has been extensively studied in preclinical models of cancer, and has shown promising results in a variety of cancer types, including breast cancer, prostate cancer, and leukemia. In vitro studies have demonstrated that 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea inhibits the activity of PRMTs, leading to a decrease in the methylation of histone proteins and subsequent changes in gene expression.
特性
IUPAC Name |
3-cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-18-9-7-16(10-12-6-8-19-11-12)14(17)15-13-4-2-3-5-13/h6,8,11,13H,2-5,7,9-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSAYOUGGNEJLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

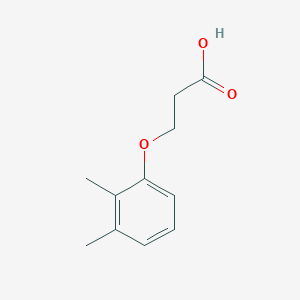
![Dimethyl[2-(pyrrolidin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2427078.png)
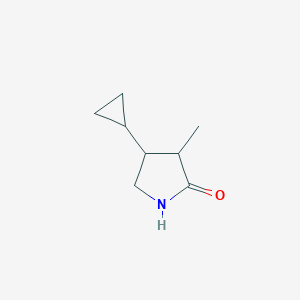

![3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2427081.png)
![5-bromo-2-[3-bromo-5-(4-fluorophenyl)-1H-pyrazol-1-yl]-4-(4-bromophenyl)-1,3-thiazole](/img/structure/B2427085.png)
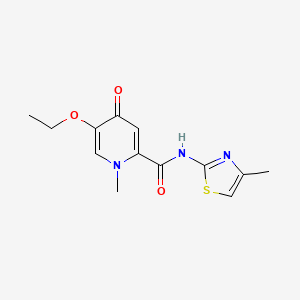
![3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide](/img/structure/B2427088.png)
![6-Cyclopropyl-2-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2427089.png)
![N-(3,5-dimethylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2427092.png)
![4-fluoro-3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2427093.png)
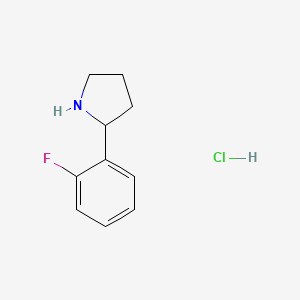
![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-benzyl-N-ethylacetamide](/img/structure/B2427097.png)
